4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-(5-methoxyisoquinolin-1-yl)sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-16-4-2-3-15-14(16)9-10-21-19(15)26-11-17(23)22-13-7-5-12(6-8-13)18(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZYPYCGUGBZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide typically involves multiple steps, starting with the preparation of the methoxyisoquinoline derivative. This is followed by the introduction of the thioacetamido group and finally, the coupling with benzamide. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyisoquinoline moiety may play a crucial role in binding to these targets, while the thioacetamido group can modulate the compound’s activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Benzoxazole Moieties
Compounds 12c–12l () and 8a–8m () share the benzamide-thioacetamido scaffold but replace the isoquinoline with benzo[d]oxazole derivatives. Key differences include:
- Substituent Effects :
- Chloro (e.g., 12e , 8e ) or methyl (e.g., 12f , 8f ) groups on the benzoxazole enhance cytotoxicity against HepG2 cells. For example, 12f (5-methyl) showed IC₅₀ = 8.2 µM, outperforming 12e (5-chloro, IC₅₀ = 12.5 µM) .
- Methoxy groups on the benzamide’s phenyl ring (e.g., 12i , 12g ) improve solubility but reduce membrane permeability compared to nitro or acetyl substituents (e.g., 8e , 8g ) .
- Biological Activity: Compounds 8a–m act as dual VEGFR-2 inhibitors and apoptosis inducers, with 8e (5-chloro) showing 75% inhibition of VEGFR-2 at 10 µM. The target compound’s isoquinoline may offer stronger π-π stacking with kinase ATP-binding pockets .
Table 1: Key Data for Benzoxazole Analogues
| Compound | Substituents | IC₅₀ (HepG2, µM) | VEGFR-2 Inhibition (%) | |
|---|---|---|---|---|
| 12f | 5-methyl, tert-butyl | 8.2 | N/A | |
| 8e | 5-chloro, 4-nitrophenyl | 11.3 | 75 (10 µM) | |
| 12i | 5-methyl, 3-methoxyphenyl | 15.7 | N/A |
Quinoxaline Derivatives ()
Compounds 30f–30h replace the isoquinoline with a 3-methylquinoxaline moiety. Structural and functional differences include:
- Activity: 30f (methylquinoxaline, o-tolyl) exhibited moderate anti-proliferative activity (IC₅₀ = 18.4 µM), suggesting that the isoquinoline’s methoxy group may enhance target specificity .
Isoxazole and Thiazole Analogues ()
Examples include 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide. These compounds prioritize kinase inhibition (e.g., EGFR, PDGFR) over apoptosis induction. The thiazole/isoxazole rings confer metabolic stability but may reduce cytotoxicity compared to benzoxazole/isoquinoline systems .
Physicochemical and Spectral Comparisons
- Solubility : The target compound’s methoxy group improves water solubility (logP ~2.1) compared to 12f (logP ~2.8) and 30f (logP ~3.2) .
- Spectral Data: IR: The target compound’s C=O stretches (1680–1650 cm⁻¹) align with 12i (1688 cm⁻¹) but differ from quinoxaline derivatives (1657 cm⁻¹ in 30f) due to electronic effects . ¹H NMR: The isoquinoline protons resonate at δ 7.5–8.5 ppm, distinct from benzoxazole (δ 7.1–7.9 ppm) and quinoxaline (δ 7.8–8.3 ppm) systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
